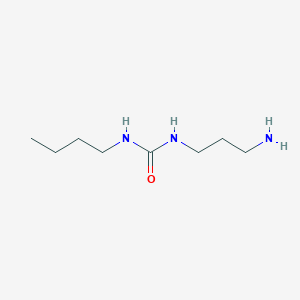

1-Butyl-3-(3' aminopropyl) urea

Description

1-Butyl-3-(3' aminopropyl) urea is a urea derivative featuring a butyl group and an aminopropyl substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, structural flexibility, and applications in pharmaceuticals, materials science, and analytical chemistry. For instance, aminopropyl-functionalized materials exhibit improved adsorption properties , and urea moieties with aminopropyl groups have been leveraged in kinase inhibitors for selective binding .

Properties

Molecular Formula |

C8H19N3O |

|---|---|

Molecular Weight |

173.26 g/mol |

IUPAC Name |

1-(3-aminopropyl)-3-butylurea |

InChI |

InChI=1S/C8H19N3O/c1-2-3-6-10-8(12)11-7-4-5-9/h2-7,9H2,1H3,(H2,10,11,12) |

InChI Key |

FIWPHVYRLKTILU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Tolbutamide (1-Butyl-3-(p-Methylphenylsulfonyl) Urea)

- Structure : Sulfonylurea with a butyl and p-methylphenylsulfonyl group.

- Properties : Higher molecular weight (270.35 g/mol) and logP (1.783) due to the hydrophobic sulfonyl group, making it suitable for oral antidiabetic applications .

- Key Difference: The sulfonyl group in Tolbutamide contributes to its therapeutic activity, whereas the aminopropyl group in the target compound may favor polar interactions or solubility.

N-(3-Methoxypropyl) Urea

ULK1 Inhibitor (Compound 3)

- Structure: Pyrrolidine-urea scaffold with an aminopropyl group.

- Properties: The aminopropyl group enables flexible binding to kinase active sites, enhancing selectivity over other scaffolds .

Functional Properties and Performance

Chromatographic Behavior

- Aminopropyl Silica Phases: Demonstrated superior separation of isomers in tholins analysis (39 isomers resolved) compared to C18 (25 isomers) and cyano columns (20 isomers) .

- LCA-Bonded Phases: Outperformed aminopropyl silica in separating β-blockers (e.g., atenolol/talinolol baseline resolution) due to enhanced selectivity .

Adsorption and Material Interactions

- APTMS-Modified Zeolite: Adsorbed urea 15× more effectively (3.668 mg/g vs. 0.243 mg/g unmodified) via aminopropyl-mediated electrostatic interactions . This suggests the target compound could enhance urea retention in controlled-release systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Research Findings and Discussion

- Chromatography: The aminopropyl group’s polarity and hydrogen-bonding capacity improve isomer separation, as seen in tholins analysis . The target compound could serve as a functional additive in stationary phases.

- Materials Science: Enhanced urea adsorption in aminopropyl-modified zeolites highlights the substituent’s role in improving material performance.

Q & A

Q. What are the established synthetic routes for 1-Butyl-3-(3'-aminopropyl) urea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling an isocyanate with a primary amine. For example:

- Step 1: React 1-butyl isocyanate with 3-aminopropylamine in anhydrous dichloromethane at 0–5°C under nitrogen.

- Step 2: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance yield .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity .

- Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons on the urea group (δ 5.8–6.2 ppm for NH) and alkyl chains (δ 0.8–1.6 ppm for butyl).

- 13C NMR confirms carbonyl (C=O) at ~160 ppm and amine linkages .

- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+ at m/z 231.2) .

- Infrared Spectroscopy (IR): Urea C=O stretch appears at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of substitution reactions in urea derivatives?

Methodological Answer: Regioselectivity depends on:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the urea carbonyl .

- Catalysts: Lewis acids (e.g., ZnCl₂) direct substitutions to the aminopropyl group .

- Temperature: Lower temperatures (0–10°C) stabilize intermediates, reducing side reactions .

Table 1: Influence of Conditions on Substitution Reactions

| Condition | Regioselectivity Outcome | Evidence Source |

|---|---|---|

| DMF, 25°C | Urea carbonyl substitution dominant | |

| ZnCl₂ in THF, 0°C | Aminopropyl group functionalization |

Q. How can contradictions in reported biological activity data (e.g., MIC values) be resolved?

Methodological Answer: Discrepancies arise from variations in:

- Assay Protocols: Standardize inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and incubation time (24–48 hours) .

- Compound Solubility: Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .

- Strain Variability: Compare activity against reference strains (e.g., S. aureus ATCC 25923) .

Table 2: Antimicrobial Activity Comparison

| Study | MIC Against S. aureus (µg/mL) | Key Condition |

|---|---|---|

| PubChem (2021) | 32 | Broth microdilution |

| Budi et al. (2013) | 64 | Agar diffusion |

Q. What computational strategies predict interactions between urea derivatives and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., urease). Key interactions include hydrogen bonds with catalytic residues (e.g., His⁵⁹² in Canavalia ensiformis urease) .

- Molecular Dynamics (MD): Simulate stability of ligand-enzyme complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values of aryl groups) with inhibitory activity .

Q. How does the aminopropyl group influence adsorption capacity in nanofertilizer applications?

Methodological Answer:

- Mechanism: The aminopropyl group forms hydrogen bonds with urea, enhancing adsorption on modified zeolites.

- Quantitative Data: APTMS-modified zeolite adsorbs 3.668 mg/g urea vs. 0.243 mg/g for unmodified zeolite .

- Characterization: Confirm via FTIR (Si-O-(CH₂)₃NH₂ at 1030 cm⁻¹) and BET surface area analysis (5.488 m²/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.